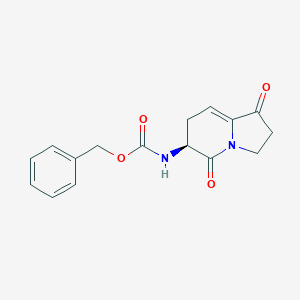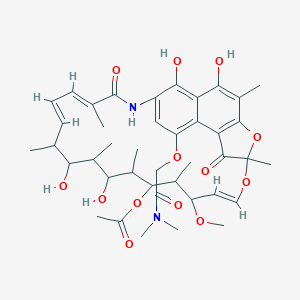
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study the mechanisms of action and physiological effects of various drugs and compounds. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the central nervous system, leading to symptoms similar to those of Parkinson's disease. In
作用机制
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium is selectively taken up by dopaminergic neurons in the central nervous system, where it is converted to MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ then enters the mitochondria of the dopaminergic neurons, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the selective destruction of dopaminergic neurons in the substantia nigra, leading to symptoms similar to those of Parkinson's disease.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium leads to a decrease in dopamine levels in the striatum, which is responsible for the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium also leads to the activation of microglia and astrocytes, which contribute to the inflammatory response and further neuronal damage.
实验室实验的优点和局限性
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium has several advantages as a model for Parkinson's disease, including its ability to selectively destroy dopaminergic neurons in the substantia nigra and its reproducibility. However, 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium also has several limitations, including its toxicity and the fact that it does not fully replicate the complex pathophysiology of Parkinson's disease.
未来方向
In 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium research include the development of new compounds that can selectively target dopaminergic neurons without causing toxicity, the identification of new targets for the treatment of Parkinson's disease, and the development of new animal models that more closely replicate the pathophysiology of Parkinson's disease.
合成方法
The synthesis of 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium involves the reaction of 2-methyl-5-(methylsulfanyl)pyridine with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is highly soluble in water and organic solvents.
科学研究应用
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium has been widely used in scientific research to study the mechanisms of action and physiological effects of various drugs and compounds. It is commonly used as a model for Parkinson's disease due to its ability to selectively destroy dopaminergic neurons in the central nervous system. 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium has also been used to study the effects of various drugs on the nervous system, including the effects of drugs that are used to treat Parkinson's disease.
属性
分子式 |
C9H12NO2S+ |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
methyl 1-methyl-5-methylsulfanylpyridin-1-ium-2-carboxylate |
InChI |
InChI=1S/C9H12NO2S/c1-10-6-7(13-3)4-5-8(10)9(11)12-2/h4-6H,1-3H3/q+1 |
InChI 键 |
LRSZGZUKNXIPAM-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(C=CC(=C1)SC)C(=O)OC |
规范 SMILES |
C[N+]1=C(C=CC(=C1)SC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



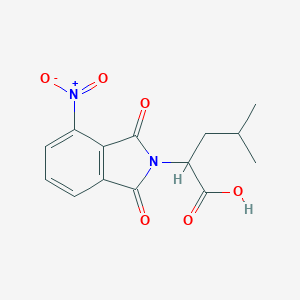
![1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-](/img/structure/B231553.png)
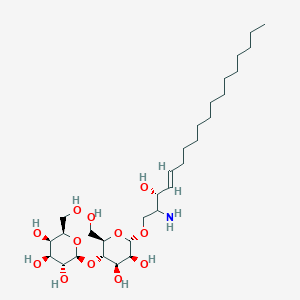
![1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene](/img/structure/B231556.png)
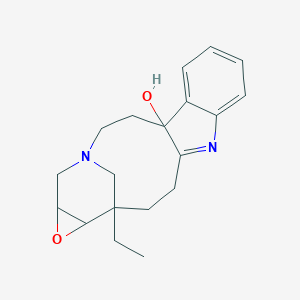

![1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone](/img/structure/B231564.png)
![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)


![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)
